![molecular formula C13H19BrN2O2 B7528560 5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide](/img/structure/B7528560.png)
5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide is not yet fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to modulate the activity of certain signaling pathways that are involved in inflammation.
Biochemical and Physiological Effects
5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain signaling pathways that are involved in inflammation. Additionally, it has been shown to have antioxidant properties, which may help to protect cells against oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide in lab experiments is its specificity. It has been found to have a high degree of selectivity for certain enzymes and signaling pathways, which makes it a useful tool for studying these processes in more detail. However, one of the main limitations of using 5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide is its relatively low solubility, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide. One potential area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the investigation of the compound's potential applications in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, 5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide is a chemical compound that has shown promising results in various scientific research studies. It has potential applications in the field of cancer research and has anti-inflammatory properties that make it a potential candidate for the treatment of inflammatory diseases. While there are some limitations to its use, such as its low solubility, there are several future directions for research on this compound that could lead to new insights and potential therapeutic applications.
Synthesemethoden
The synthesis of 5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide involves the reaction of 5-bromo-2-furoic acid with N-(dimethylamino)cyclopentylmethylamine in the presence of a coupling reagent. The product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide has shown promising results in various scientific research studies. It has been found to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-16(2)13(7-3-4-8-13)9-15-12(17)10-5-6-11(14)18-10/h5-6H,3-4,7-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHOASBDVSLQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)CNC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2,4-Dimethylphenoxy)acetyl]piperidine-4-carbonitrile](/img/structure/B7528477.png)
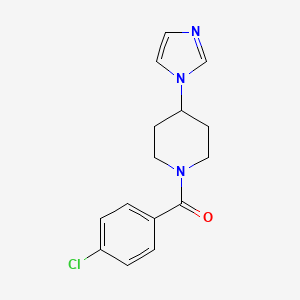
![4,5-Dichloro-2-(imidazo[1,2-a]pyridin-2-ylmethyl)pyridazin-3-one](/img/structure/B7528501.png)
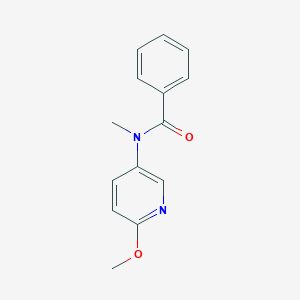
![N-[(2-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]-4-pyridin-2-ylsulfanylbenzamide](/img/structure/B7528525.png)
![2-[[[3-(1-Cyclopropyltetrazol-5-yl)phenyl]carbamoylamino]methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B7528527.png)
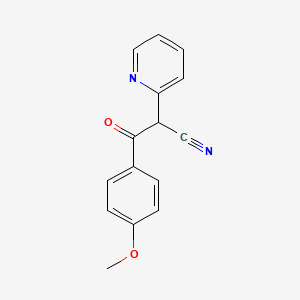
![N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B7528539.png)
![2-[4-(2,5-Dimethylpyrrol-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7528541.png)

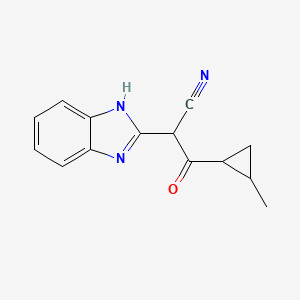
![2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7528557.png)
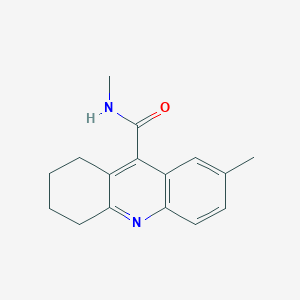
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)